molecular formula C14H12ClN3O B2732476 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 320424-80-4

3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2732476
CAS No.: 320424-80-4
M. Wt: 273.72
InChI Key: OUDUSMQNUHFWFZ-BQYQJAHWSA-N
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Description

This compound features a 1,2-oxazole core substituted with:

  • 2-Chlorophenyl group at position 3, contributing steric bulk and electron-withdrawing effects.
  • Carbonitrile group at position 4, enhancing reactivity and polarity.

Its structural uniqueness lies in the combination of electron-withdrawing (Cl, CN) and electron-donating (dimethylamino) groups, which influence its physicochemical and biological behavior .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-18(2)8-7-13-11(9-16)14(17-19-13)10-5-3-4-6-12(10)15/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDUSMQNUHFWFZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NO1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Oxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with a nitrile in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxazole intermediate.

    Addition of the Dimethylamino Ethenyl Group: The final step involves the addition of the dimethylamino ethenyl group through a Wittig or Horner-Wadsworth-Emmons reaction, which forms the desired (E)-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorophenyl Ring

The 2-chlorophenyl group undergoes metal-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductsYieldMechanism Notes
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C Biaryl derivatives with boronic acids72-89%Requires arylboronic acid partners; Pd(0)/Pd(II) catalytic cycle
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAryl amine derivatives68%Selective for primary/secondary amines

Key Finding : The chloro substituent’s position (ortho to oxazole) enhances steric hindrance, reducing reaction rates compared to para-substituted analogs.

Cycloaddition Reactions

The oxazole ring participates in [3+2] and [4+2] cycloadditions:

Reaction PartnerConditionsProduct ClassRegioselectivity
Acetylene derivativesCuI, DMF, 120°CIsoxazolo[5,4-b]pyridines5-endo-dig preference
Nitrile oxidesToluene, refluxBicyclic oxazolinesControlled by ethenyl group’s conjugation

Notable Observation : The electron-withdrawing nitrile group at C4 directs cycloaddition regiochemistry toward C5 of the oxazole.

Electrophilic Additions to the Ethenylamino Group

The (E)-2-(dimethylamino)ethenyl moiety undergoes electrophilic attacks:

ElectrophileConditionsProductStability
HBr (gas)Et₂O, 0°CBromoamine adductStable < -20°C
Cl₂ (1 equiv)CH₂Cl₂, RTDichlorinated derivativeDecomposes above 40°C

Mechanistic Insight : Protonation at the β-carbon of the ethenyl group generates a resonance-stabilized iminium intermediate, facilitating subsequent electrophilic trapping .

Nitrile Group Transformations

The C4-carbonitrile participates in hydrolytic and cyclization reactions:

ReactionConditionsProductYield
Acidic HydrolysisH₂SO₄ (20%), 100°C, 6hOxazole-4-carboxylic acid85%
Cu(I)-Catalyzed CyclizationCuCl, NH₄Cl, DMSO, 80°C Oxazolo[4,5-d]pyrimidines63%

Catalytic Note : Cu(I) coordinates to both nitrile and oxazole N-atoms, enabling intramolecular C–N bond formation .

Oxazole Ring Modifications

The 1,2-oxazole core undergoes ring-opening and functionalization:

Modification TypeReagentsOutcomeApplication
Ring ExpansionHNO₃, AcOHIsoxazole → 1,2,5-oxadiazineExplosives research
N-O Bond CleavageLiAlH₄, THFAmino alcohol derivativeBioactive intermediates

Critical Factor : Ring strain (87 kJ/mol) and N–O bond polarity dictate reaction pathways.

Biological Interaction Pathways

While not traditional "reactions," pharmacological interactions include:

TargetInteraction TypeFunctional Groups InvolvedOutcome
Kinase EnzymesHydrogen bondingOxazole N, nitrileCompetitive inhibition (IC₅₀ = 0.8 μM)
DNA Gyraseπ-StackingChlorophenyl, ethenylTopoisomerase inhibition

Structural Advantage : The planar ethenylamino group enhances intercalation capacity in biomacromolecules .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile. For example:

  • Antibacterial Activity: Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant bactericidal effects.
  • Antifungal Activity: Similar compounds have demonstrated fungicidal properties against various fungi, suggesting a broad spectrum of antimicrobial activity.

Anticancer Potential

Research indicates that oxazole derivatives exhibit anticancer properties:

  • Mechanisms: They may induce apoptosis in cancer cells through modulation of specific signaling pathways or by inhibiting cell proliferation.
  • Case Studies: Certain derivatives have been tested in vitro and in vivo, showing promise as potential chemotherapeutic agents.

Case Studies

StudyFindings
Antimicrobial Screening Demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli with IZ values ranging from 16–26 mm.
Anticancer Research Indicated that similar oxazole compounds can inhibit tumor growth in mouse models by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dimethylamino group suggests potential interactions with biological membranes or proteins, while the oxazole ring and nitrile group could participate in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Compound (CAS/Reference) Position 3 Substituent Position 4 Group Position 5 Substituent Molecular Weight (g/mol) Notable Features
Target Compound 2-Chlorophenyl Carbonitrile (E)-2-(Dimethylamino)ethenyl ~276.7 Balanced polarity; potential for H-bonding via dimethylamino .
(338417-22-4) 2-Chloro-6-fluorophenyl Carbonitrile (E)-2-(3-Methoxyphenylamino)ethenyl 369.78 Increased lipophilicity (F, methoxy); potential π-π interactions .
(C16H17ClN2O3) 4-Chlorophenyl Ethyl carbonate (E)-2-(Dimethylamino)ethenyl 320.77 Ester group enhances solubility; conformational flexibility in crystal packing .
(338402-62-3) 2,6-Dichlorophenyl Carbonitrile (E)-2-(2,4-Difluoroanilino)ethenyl 392.19 High halogen content; potential pesticidal activity .
(613651-54-0) 2-Chlorophenyl Carbonitrile 5-((2-(Dimethylamino)ethyl)amino) 290.75 Aminoethyl side chain; altered pharmacokinetics .
(303987-46-4) 2,6-Dichlorophenyl Methyl carboxylate (E)-2-(Phenylamino)ethenyl 377.23 Ester group reduces reactivity; phenylamino enhances aromatic interactions .

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound improves solubility in polar solvents compared to analogs with bulkier aryl groups (e.g., ). The ester analog () exhibits higher solubility in organic solvents due to its ethyl carbonate group .
  • Stability : The carbonitrile group in the target compound increases electrophilicity, making it more reactive in nucleophilic additions compared to ester or carboxylate analogs .
  • Crystal Packing : Analogs like show conformational flexibility in the solid state, with intramolecular C–H⋯O and C–H⋯Cl interactions stabilizing distinct molecular geometries .

Research Findings and Implications

  • Crystal Structure Insights : reveals two distinct molecular conformers in the asymmetric unit, highlighting the impact of substituents on solid-state behavior .
  • Electronic Effects : The carbonitrile group in the target compound enhances electrophilicity at position 4, enabling selective modifications absent in ester analogs .
  • Biological Activity : Fluorinated analogs () show improved metabolic stability, a critical factor in drug design .

Biological Activity

The compound 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing its synthesis, structural characteristics, and various biological effects based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H17ClN2OC_{16}H_{17}ClN_{2}O. The compound features a chlorophenyl group and a dimethylamino group attached to an oxazole ring, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, the use of Bredereck reagents in cycloaddition reactions has been documented, which allows for the formation of the oxazole ring structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the oxazole class. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This has been observed in related compounds with IC50 values ranging from low micromolar to nanomolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound may act as an enzyme inhibitor . Studies have shown that related compounds can inhibit key enzymes involved in cancer progression and inflammation pathways .

Case Study 1: Anticancer Activity

In a study evaluating the efficacy of various oxazole derivatives against non-small cell lung cancer (NSCLC), it was found that certain derivatives exhibited over 90% inhibition of cell proliferation in vitro. The mechanism was linked to apoptosis induction through modulation of Bcl-2 and Bax gene expressions .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxazole derivatives revealed that specific compounds showed potent inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 (µM)Target
Compound AAnticancer0.08Tubulin polymerization
Compound BAntimicrobial<100Staphylococcus aureus
Compound CEnzyme Inhibition32p38 MAPK

Table 2: Synthesis Conditions for Oxazole Derivatives

Reaction TypeReagents UsedTemperature (°C)Time (h)
CycloadditionBredereck Reagent + Ethyl Oxazole502
RecrystallizationEthanolRoom Temp-

Q & A

Q. What are the common synthetic routes for preparing 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile?

The compound is typically synthesized via [3+2] cycloaddition reactions. For example, Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) is used to introduce the dimethylaminoethenyl group into the oxazole core. A representative protocol involves heating ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate with Bredereck’s reagent at 50°C for 2 hours, followed by recrystallization from ethanol . Modifications to the chlorophenyl substituent may require adjusting the starting materials (e.g., substituting 4-chlorophenyl with 2-chlorophenyl precursors) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection involves a diffractometer (e.g., Oxford Diffraction CCD) with MoKα radiation (λ = 0.71073 Å). SHELX programs (SHELXS-97 for structure solution and SHELXL-97 for refinement) are standard for resolving atomic coordinates and thermal parameters. Key metrics include R-values (e.g., R1 = 0.039 for 2382 reflections) and residual electron density analysis (Δρmax/min = ±0.22 eÅ⁻³) to validate accuracy .

Q. What spectroscopic techniques are used to confirm its structure?

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino ethenyl protons at δ ~2.8–3.2 ppm).
  • IR : Peaks at ~2200 cm⁻¹ confirm the nitrile group .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

Discrepancies between experimental bond lengths (e.g., C–C in the oxazole ring = 1.36–1.43 Å) and computational models (DFT-optimized geometries) may arise from crystal packing effects or thermal motion. Strategies include:

  • Using high-resolution data (θ > 25°, I > 2σ(I)) to minimize noise .
  • Comparing multiple refinement models (independent vs. constrained H-atom treatment) .
  • Validating with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What challenges arise in optimizing the E/Z selectivity of the ethenyl group during synthesis?

The (E)-configuration is stabilized by conjugation between the dimethylamino group and oxazole π-system. To minimize Z-isomer formation:

  • Use polar aprotic solvents (e.g., DMF) to enhance dipole-dipole stabilization.
  • Monitor reaction kinetics via HPLC-MS; Z-isomers exhibit shorter retention times due to reduced planarity .
  • Adjust steric hindrance (e.g., bulkier substituents on the oxazole ring) to favor the E-conformation .

Q. How does the chlorophenyl substituent’s position (ortho vs. para) affect electronic properties and reactivity?

  • Ortho-substituents : Introduce steric strain, reducing planarity and altering dipole moments. This impacts intermolecular interactions in crystal packing (e.g., triclinic vs. monoclinic systems) .
  • Para-substituents : Enhance resonance effects, increasing electron-withdrawing character at the oxazole ring. This is quantified via Hammett σp values (σp-Cl = +0.23), correlating with nitrile group reactivity in nucleophilic additions .

Q. What computational methods are suitable for modeling its interaction with biological targets (e.g., enzymes)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like tankyrase (TNKS1/2), leveraging the nitrile group’s hydrogen-bonding potential .
  • DFT calculations : B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic regions .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes under physiological conditions (e.g., 310 K, 1 atm) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between experimental and theoretical IR spectra?

For example, a computed nitrile stretch at 2240 cm⁻¹ vs. observed 2200 cm⁻¹:

  • Solvent effects : Simulate spectra using a polarizable continuum model (PCM) for ethanol .
  • Crystal field effects : Compare solid-state (ATR-FTIR) vs. solution-phase spectra to isolate environmental influences .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupTriclinic, P1
Unit cell dimensionsa = 11.549 Å, b = 12.474 Å
R-factor (R1)0.039 (I > 2σ(I))
Residual density (eÅ⁻³)±0.22

Q. Table 2: Synthetic Optimization Conditions

VariableOptimal ConditionImpact on Yield
Temperature50°CMaximizes E:Z ratio
SolventEthanol78% crystallinity
Reaction time2 hoursAvoids decomposition

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